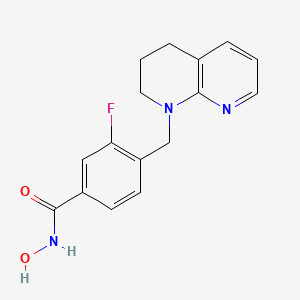

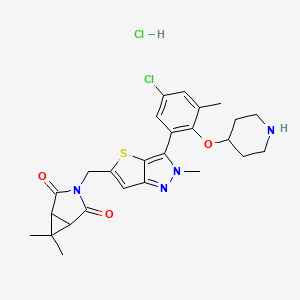

LY-1 closed form

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LY1 ist ein potenter, selektiver und kovalenter Inhibitor, der sowohl die Papain-ähnliche Protease (PLpro) als auch die Hauptprotease (Mpro) von SARS-CoV-2 angreift. Es hat eine hohe Wirksamkeit bei der Hemmung dieser viralen Proteasen gezeigt, mit Dissoziationskonstanten (Kd)-Werten von 1,5 μM für das Mpro C145A-Protein und 2,3 μM für das PLpro C111A-Protein . LY1 zeichnet sich insbesondere durch seine hohe Selektivität gegenüber anderen Kinasen, humanen Proteasen und Metalloenzymen aus .

Vorbereitungsmethoden

Die Synthese von LY1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass LY1 in verschiedenen Mengen für Forschungszwecke verfügbar ist, was darauf hindeutet, dass es im industriellen Maßstab hergestellt werden kann .

Analyse Chemischer Reaktionen

LY1 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit viralen Proteasen konzentrieren. Es bildet kovalente Bindungen mit den aktiven Zentren dieser Proteasen, was zu deren Hemmung führt. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die inaktivierten Formen der viralen Proteasen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid (DMSO) als Lösungsmittel und bestimmte Konzentrationen von LY1, um die gewünschten inhibitorischen Wirkungen zu erzielen .

Wissenschaftliche Forschungsanwendungen

LY1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Virologie, Pharmakologie und medizinische Chemie. Seine Hauptanwendung liegt in der Untersuchung von SARS-CoV-2, wo es gezeigt wurde, dass es die viralen Nukleoprotein- und Virus-RNA-Spiegel in infizierten Zellen signifikant reduziert . Zusätzlich wurde LY1 in Toxizitätsstudien verwendet, um sein Sicherheitsprofil zu bewerten, wobei keine signifikanten Veränderungen des Körpergewichts und der Nahrungsaufnahme in Tiermodellen festgestellt wurden . Über die Virologie hinaus ist LY1 aufgrund seiner hohen Selektivität ein wertvolles Werkzeug für die Untersuchung der Proteasehemmung und der Enzymkinetik in verschiedenen biologischen Systemen .

Wirkmechanismus

LY1 entfaltet seine Wirkung durch kovalente Bindung an die aktiven Zentren von SARS-CoV-2 PLpro und Mpro, wodurch deren proteolytische Aktivität gehemmt wird. Diese Hemmung verhindert, dass das Virus seine Polyproteine verarbeitet, die für die Virusreplikation und -reifung essentiell sind . Die molekularen Zielstrukturen von LY1 sind die Cysteinreste in den aktiven Zentren dieser Proteasen, und die beteiligten Signalwege umfassen die Störung der viralen Proteinverarbeitung und Replikation .

Wirkmechanismus

LY1 exerts its effects by covalently binding to the active sites of SARS-CoV-2 PLpro and Mpro, thereby inhibiting their proteolytic activity. This inhibition prevents the virus from processing its polyproteins, which are essential for viral replication and maturation . The molecular targets of LY1 are the cysteine residues in the active sites of these proteases, and the pathways involved include the disruption of viral protein processing and replication .

Vergleich Mit ähnlichen Verbindungen

LY1 ist einzigartig in seiner hohen Selektivität und Potenz gegen SARS-CoV-2-Proteasen im Vergleich zu anderen ähnlichen Verbindungen. Ähnliche Verbindungen umfassen andere Proteaseinhibitoren, die auf virale Proteasen abzielen, wie Nirmatrelvir und Boceprevir. Der kovalente Bindungsmechanismus und die hohe Selektivität von LY1 machen es besonders effektiv bei der Hemmung von SARS-CoV-2-Proteasen . Diese Einzigartigkeit wird durch seine niedrigeren Dissoziationskonstantenwerte und höheren Hemmkonzentrations (IC50)-Werte im Vergleich zu anderen Inhibitoren hervorgehoben .

Eigenschaften

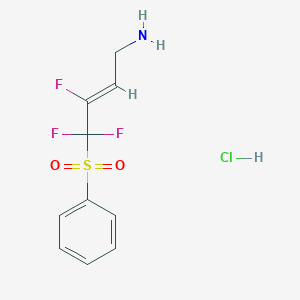

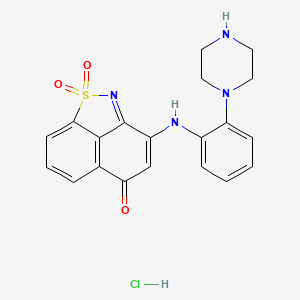

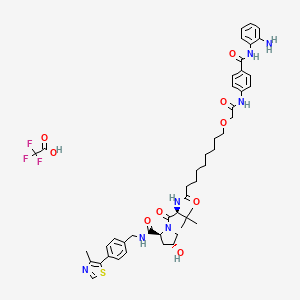

Molekularformel |

C20H19ClN4O3S |

|---|---|

Molekulargewicht |

430.9 g/mol |

IUPAC-Name |

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one;hydrochloride |

InChI |

InChI=1S/C20H18N4O3S.ClH/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24;/h1-7,12,21-22H,8-11H2;1H |

InChI-Schlüssel |

RVXKOLGQSWIVHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)

![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)

![2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)

![(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861938.png)

![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)

![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)

![(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B10861956.png)